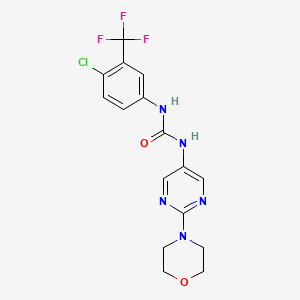

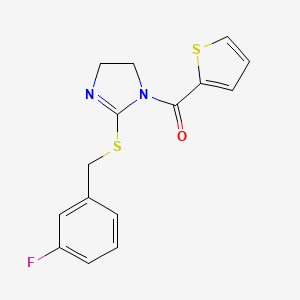

![molecular formula C13H9Cl2N3 B2493204 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866132-38-9](/img/structure/B2493204.png)

3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a broad variety of biological and pharmacological activities . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been explored in various studies. For instance, a novel series of pyrazolo[1,5-a]pyrimidines were synthesized and characterized by their spectral data . Another study described the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed in several studies. For example, a study on a similar compound, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], used computational techniques such as the density functional theory to elucidate the chemical nature of the molecule . The contour maps of HOMO-LUMO and molecular electrostatic potential were analyzed to illustrate the charge density distributions that could be associated with the biological activity .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied. For instance, a new protocol for the synthesis of pyrimidine derivatives was developed via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines have been analyzed in various studies. For example, a study on a similar compound, 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One, characterized the compound using FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Scientific Research Applications

CDK4/6 Inhibition

3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: exhibits promising activity as a CDK4/6 inhibitor . CDK4/6 inhibitors are a class of drugs that specifically target enzymes—CDK4 and CDK6—involved in cell proliferation. By disrupting signals that stimulate malignant cell growth, these inhibitors hold great potential in cancer therapy . Notably, Palbociclib , a widely used breast cancer drug developed by Pfizer, belongs to this class . The synthesis of Palbociclib involves the pyridopyrimidine moiety, emphasizing the relevance of compounds like our target molecule in cancer research.

Antibacterial Activity

Biological tests have revealed that certain derivatives of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibit significant antibacterial activity. For instance:

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines could include the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold . Additionally, further investigations on the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name |

3-chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3/c1-8-12(15)13-16-6-10(7-18(13)17-8)9-3-2-4-11(14)5-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGHADYRVNWWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1Cl)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

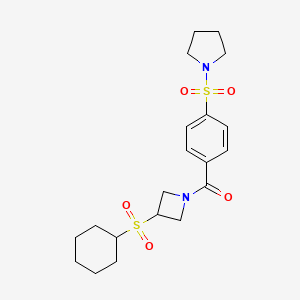

![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)

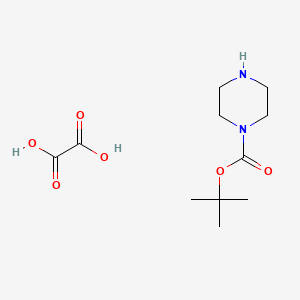

![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)

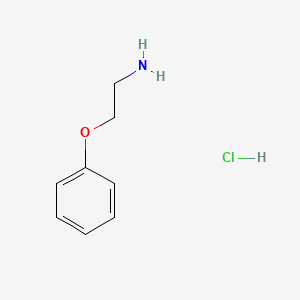

![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)